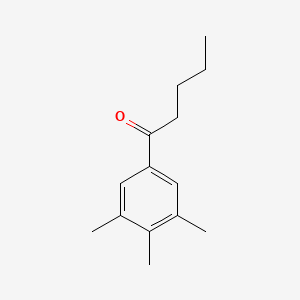
1-(3,4,5-Trimethylphenyl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Trimethylphenyl)pentan-1-one is an organic compound with the molecular formula C14H20O It is characterized by a pentanone backbone substituted with a 3,4,5-trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethylphenyl)pentan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4,5-trimethylbenzoyl chloride with pentan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4,5-Trimethylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-(3,4,5-Trimethylphenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3,4,5-Trimethylphenyl)pentan-1-one exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the compound acts as an electrophile, accepting electrons from the reducing agent. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(3,4,5-Trimethoxyphenyl)pentan-1-one: Similar structure but with methoxy groups instead of methyl groups.
1-(2,4,5-Trimethylphenyl)pentan-1-one: Similar structure but with different substitution pattern on the aromatic ring.
Uniqueness: 1-(3,4,5-Trimethylphenyl)pentan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable subject of study for chemists, biologists, and industrial scientists alike.
Propriétés
Numéro CAS |
61088-42-4 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-(3,4,5-trimethylphenyl)pentan-1-one |
InChI |
InChI=1S/C14H20O/c1-5-6-7-14(15)13-8-10(2)12(4)11(3)9-13/h8-9H,5-7H2,1-4H3 |
Clé InChI |
HVKHUHJZCVYIAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=CC(=C(C(=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)
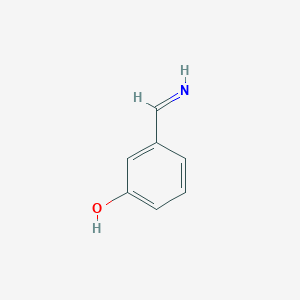
![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)

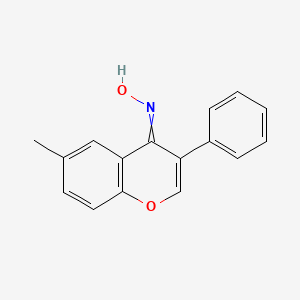

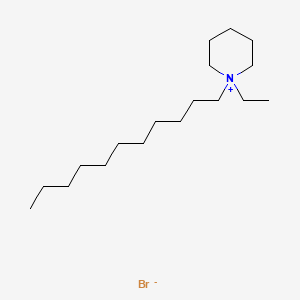
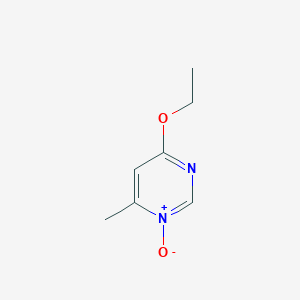
![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)



![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)
